5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)24-18/h2-9,19,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORHHFXNOLXKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one typically involves multiple steps, starting with the construction of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-amino-benzothiazole compounds exhibit notable antimicrobial properties. In a study involving various synthesized derivatives, it was found that certain compounds demonstrated significant inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| Compound 7a | Bacillus subtilis | 6 |
| Compound 7e | Salmonella typhi | 8 |
| Compound 9a | Staphylococcus aureus | 4 |
These results suggest that the presence of specific functional groups enhances the antimicrobial potency, making these compounds potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer properties of 5-amino-4-benzothiazol-2-yl derivatives have been extensively studied. A notable investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| Compound 5a | NCI-H460 | 2.56 |
| Compound 7e | HepG2 | 3.00 |
| Compound 9b | HCT-116 | 3.20 |
The findings indicated that many synthesized compounds exhibited potent to moderate cytotoxicity, with some showing comparable efficacy to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole moiety significantly influenced the cytotoxic potential .
Neuroprotective Effects
Emerging studies have highlighted the potential neuroprotective effects of compounds derived from benzothiazole. For instance, certain derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s disease.
In silico studies indicated that these compounds could effectively inhibit acetylcholinesterase activity, with some exhibiting IC50 values as low as 2.7 µM, suggesting a strong binding affinity and potential for therapeutic application in cognitive disorders .
Case Studies
- Anticancer Efficacy in Rat Models : A study investigated the effects of administering 5-amino derivatives in rat models induced with colon cancer. The compound demonstrated significant antiproliferative activity, suggesting its potential as a therapeutic agent against colon cancer .
- Microwave-Assisted Synthesis : A novel synthesis method using microwave-assisted techniques was employed to create various pyrrolo[2,1-b][1,3]benzothiazole derivatives. This approach not only improved yields but also enhanced the biological activity of the resulting compounds against multiple microbial strains and cancer cell lines .
Mechanism of Action
The mechanism by which 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
5-Amino-4-benzothiazol-2-yl-1-(3-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one
5-Amino-4-benzothiazol-2-yl-1-(4-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one
Uniqueness: The presence of the methoxy group at the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially affecting its biological activity and chemical reactivity.
This comprehensive overview highlights the significance of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Biological Activity
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one (commonly referred to as D1) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- CAS Number : 325832-84-6
In Vivo Studies
A pivotal study investigated the effects of D1 on a rat model of colon cancer induced by 1,2-dimethylhydrazine (DMH). The compound was administered at a dose of 2.3 mg/kg daily for 27 weeks. The results indicated that D1 exhibited antitumor activity comparable to 5-fluorouracil (5FU) , a standard chemotherapy drug. Notably, D1 reduced the number and total area of tumors by up to 46% and demonstrated a capacity to attenuate inflammation in the colon and other gut organs without the damaging effects associated with 5FU .
| Treatment | Tumor Reduction (%) | Inflammation Attenuation | Additional Effects |
|---|---|---|---|
| D1 (2.3 mg/kg) | 46% | Yes | Functional recovery of gut organs |
| 5FU (45 mg/kg) | - | No | Tissue damage in non-cancerous areas |
D1's anticancer effects are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound appears to modulate various signaling pathways involved in tumor growth and inflammation. Specifically, it has been shown to influence the expression of genes related to apoptosis and cell cycle regulation.
Antiviral Activity
Recent studies have also explored the potential antiviral properties of benzothiazole derivatives, including those similar to D1. Compounds with benzothiazole motifs have demonstrated inhibitory activity against various viruses, including MERS-CoV. For instance, derivatives were synthesized that showed IC50 values ranging from 0.20 μM to 0.57 μM , indicating promising antiviral efficacy . Although specific data on D1's antiviral properties is limited, its structural similarities suggest potential for further investigation.
Antibacterial Activity
The antibacterial properties of compounds related to D1 have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain derivatives exhibit significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antibacterial activity . The mechanism is believed to involve the production of reactive oxygen species (ROS) that damage bacterial DNA and proteins.
Case Study: Colon Cancer Model
In a controlled study involving DMH-induced colon cancer in rats:
- Objective : Evaluate the therapeutic potential of D1 compared to traditional chemotherapy.
- Methodology : Rats were divided into groups receiving either D1 or 5FU.
- Results : D1 not only reduced tumor size but also facilitated recovery of gut morphology, suggesting its dual role as an antitumor agent and tissue protector .
Research Findings
Further research into the structure-activity relationship (SAR) of benzothiazole derivatives has indicated that modifications can enhance biological activity. For instance:
Q & A
Q. How can researchers optimize the synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,2-dihydro-pyrrol-3-one?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:
- Solvent selection: Absolute ethanol is commonly used due to its polarity and ability to dissolve intermediates, as demonstrated in reflux reactions with substituted benzaldehydes .
- Catalytic additives: Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency by protonating intermediates .
- Reaction time: Reflux for 4 hours ensures complete cyclization, followed by solvent evaporation under reduced pressure and filtration to isolate the product .
- Recrystallization: A DMF–EtOH (1:1) mixture improves purity by removing unreacted starting materials .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to assess purity and quantify residual solvents .
- Spectroscopy: NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., benzothiazole C=N stretch at ~1600 cm⁻¹) and regioselectivity .
- Elemental analysis: Validate empirical formulas against theoretical values (e.g., C, H, N, S content) .
Q. How can solubility and stability profiles be determined for this compound in aqueous systems?
Methodological Answer:
- pH-dependent solubility: Use buffered solutions (e.g., ammonium acetate buffer at pH 6.5) to simulate physiological conditions and measure solubility via UV-Vis spectrometry .
- Accelerated stability studies: Expose the compound to heat (40–60°C), light, and humidity over 4–8 weeks, monitoring degradation via HPLC .
Advanced Research Questions
Q. What experimental designs are suitable for studying the biological activity of this compound?
Methodological Answer: Adopt a split-plot design to account for multiple variables:
- Main plots: Test biological activity across different cell lines or enzyme targets.
- Subplots: Vary concentrations (e.g., 1–100 µM) and exposure times.
- Replication: Use 4 replicates with 5 biological replicates each to ensure statistical power, as seen in phytochemical studies .
- Controls: Include positive/negative controls (e.g., DMSO vehicle) and validate results with dose-response curves .
Q. How can researchers assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Follow a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab): Determine physicochemical properties (logP, pKa) and biodegradability via OECD 301 tests.
- Phase 2 (Microcosm): Study abiotic/biotic transformations in simulated soil/water systems using LC-MS/MS.
- Phase 3 (Ecotoxicology): Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) across trophic levels .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis: Compare datasets using statistical models (ANOVA with Tukey post-hoc tests) to identify outliers or confounding variables (e.g., cell line variability) .
- Experimental replication: Repeat assays under standardized conditions (e.g., pH 6.5 buffer, 37°C incubation) .
- Mechanistic studies: Use molecular docking or CRISPR-edited cell lines to validate target engagement .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Synthetic diversification: Introduce substituents at the benzothiazole or pyrrolone moieties via reactions like benzoylation (e.g., using benzoyl chloride in dioxane with calcium hydroxide) .
- Biological screening: Test derivatives against a panel of targets (e.g., kinases, GPCRs) and correlate activity with electronic (Hammett σ) or steric parameters.
- Computational modeling: Perform QSAR analysis using Gaussian-based DFT calculations to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
